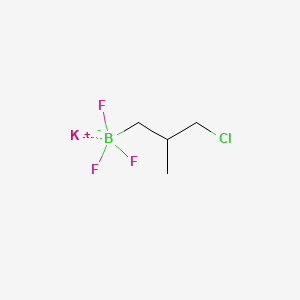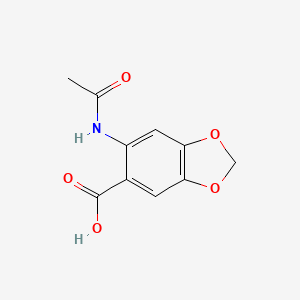
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- is a chemical compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring fused with a carboxylic acid group and an acetylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Carboxylic Acid Group: This step involves the oxidation of the benzodioxole ring to introduce the carboxylic acid group.
Acetylation: The final step is the acetylation of the amino group to form the acetylamino derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetylamino group can undergo substitution reactions to form different amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or anhydrides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and other substituted benzodioxoles.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The benzodioxole ring may also play a role in its biological activity by interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: This compound lacks the acetylamino group but shares the benzodioxole and carboxylic acid functionalities.
3,4-Methylenedioxybenzoic acid: Similar structure but without the acetylamino group.
Piperonylic acid: Another related compound with similar structural features.
Uniqueness
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- is unique due to the presence of both the acetylamino and carboxylic acid groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
99185-29-2 |
|---|---|
Fórmula molecular |
C10H9NO5 |
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
6-acetamido-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-5(12)11-7-3-9-8(15-4-16-9)2-6(7)10(13)14/h2-3H,4H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
ZPBGATRUXXZRAC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1C(=O)O)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



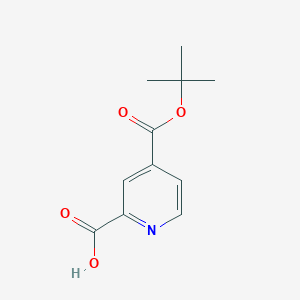
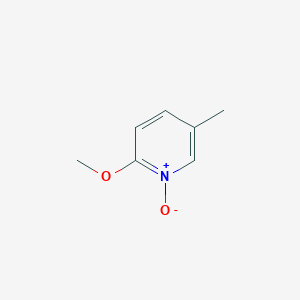
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
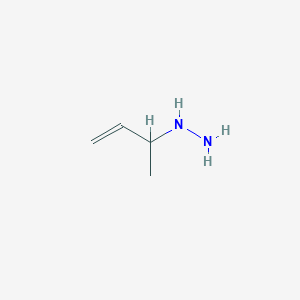
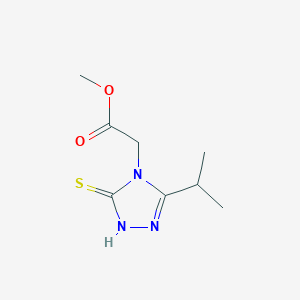
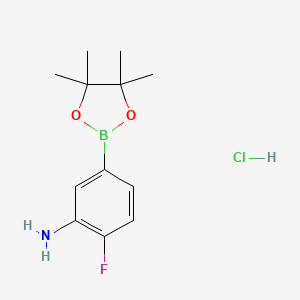
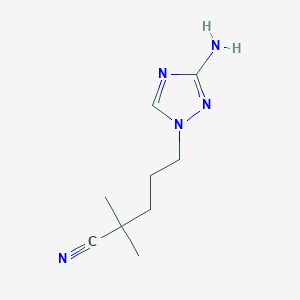
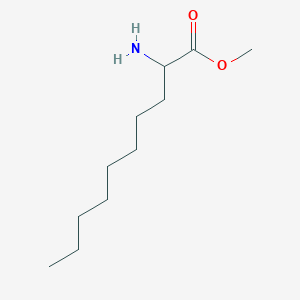
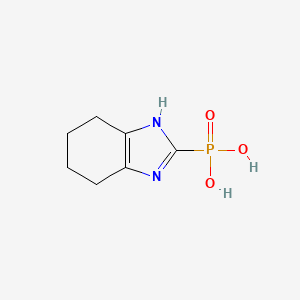
![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13496206.png)
![4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile](/img/structure/B13496207.png)
